molecular formula C7H7KO4S B13152687 Potassium4-methoxybenzenesulfonate

Potassium4-methoxybenzenesulfonate

Cat. No.: B13152687
M. Wt: 226.29 g/mol
InChI Key: NAALBNOPXWCTIP-UHFFFAOYSA-M
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Description

Potassium 4-methoxybenzenesulfonate (C₇H₇KO₄S) is an organosulfonate salt characterized by a methoxy-substituted benzene ring attached to a sulfonate group, with potassium as the counterion. These compounds are widely studied for their crystallographic behavior, hydrogen-bonding networks, and applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C7H7KO4S

Molecular Weight

226.29 g/mol

IUPAC Name

potassium;4-methoxybenzenesulfonate

InChI

InChI=1S/C7H8O4S.K/c1-11-6-2-4-7(5-3-6)12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

NAALBNOPXWCTIP-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-methoxybenzenesulfonate can be synthesized through the sulfonation of 4-methoxybenzene (anisole) followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of potassium 4-methoxybenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium 4-methoxybenzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 4-methoxybenzenesulfonate involves its role as an expectorant. It increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing. The compound acts on the respiratory mucosa, reducing the viscosity of mucus and promoting its clearance .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry
  • Coumarin-Linked Sulfonate (C₁₇H₁₄O₆S) :
    The 4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate derivative features a planar chromene ring (max deviation: 0.016 Å) and a dihedral angle of 54.61° between the chromene and benzene rings. The methoxy group lies nearly coplanar with the benzene ring (deviation: 0.082 Å). This geometry facilitates C–H···O hydrogen bonds, forming sheet-like structures parallel to the bc plane .

    • Key Difference : The bulky coumarin moiety introduces steric effects absent in simpler sulfonates like potassium 4-methoxybenzenesulfonate.
  • Ammonium 4-Methoxybenzenesulfonate (C₇H₁₁NO₄S): This compound crystallizes with NH₄⁺ as the counterion, forming a supramolecular network via N–H···O hydrogen bonds. It is isotructural to ammonium p-toluenesulfonate but differs from ammonium 4-hydroxybenzenesulfonate due to the methoxy group’s electron-donating nature, which alters hydrogen-bond acceptor strength . Key Difference: The ammonium counterion creates distinct non-bonding interactions compared to potassium, which has a larger ionic radius (1.38 Å vs. 1.51 Å for K⁺) and weaker hydrogen-bonding capacity.
Counterion Influence on Crystal Packing
Compound Counterion Crystal System Key Interactions Reference
Ammonium 4-methoxybenzenesulfonate NH₄⁺ Orthorhombic N–H···O (2.85–3.10 Å)
Potassium analogs (inferred) K⁺ Likely cubic Ionic interactions dominate N/A
Sodium 4-methoxybenzenesulfonate Na⁺ Monoclinic O–H···O (shorter bonds due to smaller ion)

Trends :

  • Smaller counterions (e.g., Na⁺) favor stronger ionic interactions and tighter packing.
  • Bulkier counterions (e.g., NH₄⁺) promote hydrogen-bonded networks over purely ionic lattices.

Hydrogen Bonding and Supramolecular Arrangements

  • Coumarin Derivatives :
    C–H···O bonds (2.58–2.72 Å) stabilize layered structures, with weaker C–H···C interactions contributing to 3D stability .
  • Ammonium 4-Methoxybenzenesulfonate :
    N–H···O bonds (2.85–3.10 Å) form a complex 3D network, contrasting with potassium salts, where ionic forces likely dominate .

Physicochemical Properties

Solubility and Stability
  • Methoxy vs. Hydroxy Substituents :
    Potassium 4-methoxybenzenesulfonate is expected to exhibit lower water solubility than its hydroxy-substituted analog (e.g., ammonium 4-hydroxybenzenesulfonate) due to reduced polarity of the methoxy group .
  • Azo Derivatives: Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate (CAS 589-02-6) has a larger conjugated system, enhancing UV absorption but reducing thermal stability compared to simpler sulfonates .
Thermal Behavior
Compound Melting Point (Inferred) Decomposition Pathway
Ammonium 4-methoxybenzenesulfonate ~200°C (dec.) NH₃ release
Potassium 4-methoxybenzenesulfonate >250°C Stable sulfonate core
Sodium 4-isopropoxybenzenesulfonate ~180°C Sulfonate cleavage

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